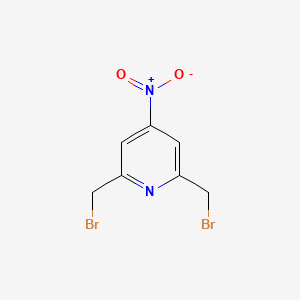
Nitrosoaphyllinic acid
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed knowledge of organic chemistry and the specific reactants used .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and specific gravity. It also includes understanding the compound’s acidity or basicity, its reactivity with other substances, and its behavior under various conditions .Wissenschaftliche Forschungsanwendungen
Nondestructive Measurement Techniques
Nitrosoaphyllinic acid and related compounds play a significant role in the development of nondestructive measurement techniques, particularly in the field of near-infrared (NIR) spectroscopy. This technology is crucial for assessing the quality of horticultural produce without causing any damage. Recent advancements in NIR spectroscopy, including portable systems and chemometrics, have enabled more precise measurements of various quality attributes in fruits and vegetables (Nicolai et al., 2007).
Redox Properties in Biophysical Applications
Nitroxides, a class of compounds closely related to nitrosoaphyllinic acid, are extensively used in biophysics, structural biology, and biomedical research due to their unique redox properties. These properties are highly influenced by electronic and steric effects of substituents, making them valuable as molecular probes and labels. The study of the redox behavior of these compounds contributes to a deeper understanding of their applications in biological systems (Zhurko et al., 2020).
Environmental Chemistry and Photochemistry
In environmental chemistry, compounds like nitrosoaphyllinic acid have been studied for their role in the formation of nitrous acid, a key precursor in atmospheric chemistry. Research in this area focuses on understanding the sources and mechanisms of nitrous acid formation, which has significant implications for atmospheric chemistry and environmental pollution (Stemmler et al., 2006).
Ethical and Refinement in Animal Research
Nitrosoaphyllinic acid and its derivatives are utilized in animal research, particularly in studies involving neurodegenerative diseases. Ethical considerations and refinement strategies are crucial in this field to minimize negative effects on animal subjects. This includes the development of humane endpoints and housing adaptations for animals with neurodegenerative phenotypes (Olsson et al., 2007).
Activation of Cellular Signaling Pathways
Nitro-fatty acids, closely related to nitrosoaphyllinic acid, have been found to activate cellular signaling pathways. For instance, they modulate the Keap1-Nrf2-antioxidant response element (ARE) pathway, which is critical for cellular defense against oxidative stress. Understanding these interactions provides insights into the therapeutic applications of these compounds (Kansanen et al., 2011).
Wastewater Management Improvements
The study of free nitrous acid (FNA), a compound related to nitrosoaphyllinic acid, has led to improvements in wastewater management. FNA-based applications have been developed to control sewer corrosion, odor, and to facilitate energy-efficient nitrogen removal. These advances in wastewater treatment technologies highlight the environmental applications of these compounds (Duan et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1-nitrosopiperidin-2-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c19-15(20)12-9-11(10-17-7-3-1-6-14(12)17)13-5-2-4-8-18(13)16-21/h11-14H,1-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMPSJONWHMZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC(C2C1)C(=O)O)C3CCCCN3N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408667 | |
| Record name | Nitrosoaphyllinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrosoaphyllinic acid | |
CAS RN |
38539-17-2 | |
| Record name | Nitrosoaphyllinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















